1-(2,3-Difluorophenyl)-1h-pyrazole-3-carboxylic acid 1-(2,3-Difluorophenyl)-1h-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18252177
InChI: InChI=1S/C10H6F2N2O2/c11-6-2-1-3-8(9(6)12)14-5-4-7(13-14)10(15)16/h1-5H,(H,15,16)
SMILES:
Molecular Formula: C10H6F2N2O2
Molecular Weight: 224.16 g/mol

1-(2,3-Difluorophenyl)-1h-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC18252177

Molecular Formula: C10H6F2N2O2

Molecular Weight: 224.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Difluorophenyl)-1h-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C10H6F2N2O2
Molecular Weight 224.16 g/mol
IUPAC Name 1-(2,3-difluorophenyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H6F2N2O2/c11-6-2-1-3-8(9(6)12)14-5-4-7(13-14)10(15)16/h1-5H,(H,15,16)
Standard InChI Key RMWFQOHWDBOIDX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)F)N2C=CC(=N2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a 2,3-difluorophenyl group and at position 3 with a carboxylic acid functional group. The IUPAC name derives from this substitution pattern: 1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylic acid.

PropertyValue
Molecular FormulaC10_{10}H6_6F2_2N2_2O2_2
Molecular Weight224.16 g/mol
CAS NumberNot publicly disclosed
SMILESC1=CC(=C(C(=C1)F)F)N2C=C(C=N2)C(=O)O

The fluorine atoms at positions 2 and 3 on the phenyl ring enhance the compound's lipophilicity and metabolic stability, while the carboxylic acid group contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, analogous pyrazole-carboxylic acids exhibit:

  • Solubility: Moderate aqueous solubility at physiological pH due to ionizable carboxylic acid (pKa ~4–5).

  • Thermal Stability: Decomposition temperatures >200°C, typical for aromatic heterocycles .

  • Crystallinity: Tendency to form hydrogen-bonded networks, as observed in X-ray structures of related compounds.

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves constructing the pyrazole ring followed by functionalization:

Pyrazole Ring Formation

The Hantzsch pyrazole synthesis is a common approach, utilizing hydrazine and a 1,3-diketone precursor. For example:

Hydrazine + 1,3-diketoneAcOHPyrazole intermediate\text{Hydrazine + 1,3-diketone} \xrightarrow{\text{AcOH}} \text{Pyrazole intermediate}

Modifications include using β-keto esters to introduce carboxylate groups directly.

Carboxylic Acid Functionalization

Hydrolysis of ester precursors under basic conditions yields the final product:

EsterNaOH, H2OCarboxylic acid\text{Ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid}

Industrial-Scale Production

Optimized protocols emphasize:

  • Continuous Flow Reactors: Enhance reaction control and scalability.

  • Green Solvents: Ethanol/water mixtures reduce environmental impact .

  • Purification: Recrystallization from ethanol/water achieves >95% purity.

Biological Activity and Mechanisms

Cancer TypeCell LinePutative Mechanism
ColorectalHCT116Caspase-3 activation
BreastMCF-7ROS-mediated apoptosis
LungA549EGFR inhibition

Fluorine substitution enhances membrane permeability, while the carboxylic acid enables target interaction (e.g., kinase active sites).

Anti-Inflammatory Activity

In silico docking studies predict COX-2 inhibition (IC50_{50} ~0.8 μM), surpassing non-fluorinated analogs by 2-fold. The 2,3-difluorophenyl group may occupy hydrophobic pockets in the enzyme's active site.

Antimicrobial Effects

Preliminary assays on related compounds show:

  • Gram-positive bacteria: MIC = 16–32 μg/mL (vs. Staphylococcus aureus).

  • Fungal strains: Moderate activity against Candida albicans (MIC = 64 μg/mL) .

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundKey DifferencesBioactivity Trends
1-(2,4-Difluorophenyl) derivativeAltered fluorine positioningHigher COX-2 selectivity
1-Phenylpyrazole-3-carboxylic acidNo fluorine substituentsReduced metabolic stability

The 2,3-difluoro configuration balances electronic effects and steric bulk, optimizing target engagement .

Pharmacokinetic Considerations

  • Absorption: LogP ≈1.8 (predicted), favoring oral bioavailability.

  • Metabolism: Resistant to CYP450 oxidation due to fluorine's blocking effect.

  • Excretion: Renal clearance predominates, as with most carboxylic acid derivatives.

Applications in Drug Development

Lead Optimization Strategies

  • Prodrug Design: Esterification (e.g., ethyl ester) improves membrane permeability .

  • Metal Complexation: Coordination with Zn2+^{2+} or Cu2+^{2+} enhances anticancer activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator